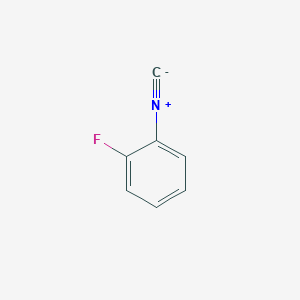

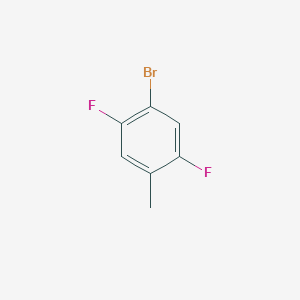

1-Bromo-2,5-difluoro-4-methylbenzene

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves regioselective halogenation reactions. For instance, the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions leads to different bromination products, including a compound with a bromomethyl group . Similarly, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene through nitration in water is reported to have a high yield and purity . These methods suggest that the synthesis of 1-Bromo-2,5-difluoro-4-methylbenzene could potentially be achieved through direct halogenation of a suitably substituted benzene precursor.

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be determined using X-ray crystallography and spectroscopic methods. For example, the crystal structure of 1-Bromo-2,3,5,6-tetramethylbenzene was determined to have two stable crystalline phases, with the room temperature phase crystallizing in an orthorhombic system . This indicates that 1-Bromo-2,5-difluoro-4-methylbenzene may also exhibit interesting crystalline properties, which could be explored using similar techniques.

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives can be quite diverse. For instance, the reaction of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene with butyllithium and phenyllithium leads to more crowded benzene derivatives . This suggests that the presence of bromine and fluorine atoms on the benzene ring can influence the outcome of reactions with organolithium reagents, which could be relevant for the chemical transformations of 1-Bromo-2,5-difluoro-4-methylbenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by the nature and position of the substituents on the aromatic ring. For example, the crystal structure analysis of various bromo- and bromomethyl-substituted benzenes reveals a variety of packing motifs and intermolecular interactions, such as C–H···Br and C–Br···π . These interactions can affect the melting points, solubility, and other physical properties of the compounds. Additionally, the presence of fluorine atoms can lead to C–H···F–C hydrogen bonding, as observed in 1,2,3,5-tetrafluorobenzene , which could also be expected for 1-Bromo-2,5-difluoro-4-methylbenzene.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-2,5-difluoro-4-methylbenzene is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the aromatic ring .

Mode of Action

1-Bromo-2,5-difluoro-4-methylbenzene interacts with its targets through two primary mechanisms: free radical bromination and nucleophilic substitution . In free radical bromination, a bromine atom is added to the benzylic position, forming a benzylic bromide . In nucleophilic substitution, the bromine atom at the benzylic position can be replaced by a nucleophile . Both 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

The compound’s ability to undergo reactions at the benzylic position suggests it could potentially influence pathways involving aromatic compounds .

Pharmacokinetics

Its physical properties such as its density (16±01 g/cm3), boiling point (1844±350 °C at 760 mmHg), and LogP (352) suggest that it may have moderate bioavailability .

Result of Action

Given its reactivity at the benzylic position, it could potentially modify the structure and function of aromatic compounds within cells .

Propiedades

IUPAC Name |

1-bromo-2,5-difluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTNEQVEYQORQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382351 | |

| Record name | 1-bromo-2,5-difluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,5-difluoro-4-methylbenzene | |

CAS RN |

252004-42-5 | |

| Record name | 1-bromo-2,5-difluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.